N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine
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Overview
Description
N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound with a complex structure that includes a benzyl group substituted with chlorine and methoxy groups, an ethyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine typically involves multiple steps, starting with the preparation of the benzyl precursor. The benzyl precursor is synthesized by reacting 3,5-dichloro-2-methoxybenzyl chloride with an appropriate amine under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the tetrazole ring and the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzyl ring.
Scientific Research Applications
N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichloro-2-methoxybenzyl)-N-(2-pyridinylmethyl)amine
- N-(3,5-dichloro-2-methoxybenzyl)-2-methoxyethanamine
- N-(3,5-dichloro-2-methoxybenzyl)-N-(3-pyridinylmethyl)amine
Uniqueness
N-(3,5-dichloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is unique due to its specific combination of functional groups and the presence of the tetrazole ring
Properties
Molecular Formula |
C11H13Cl2N5O |
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Molecular Weight |
302.16 g/mol |
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C11H13Cl2N5O/c1-3-18-16-11(15-17-18)14-6-7-4-8(12)5-9(13)10(7)19-2/h4-5H,3,6H2,1-2H3,(H,14,16) |
InChI Key |
FKAYHDLNDYCKMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=C(C(=CC(=C2)Cl)Cl)OC |
Origin of Product |
United States |
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